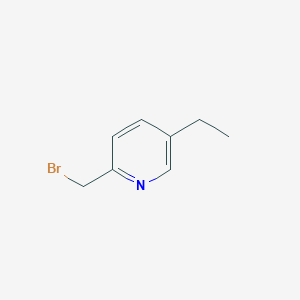
2-(Bromomethyl)-5-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 2-position and an ethyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-ethylpyridine typically involves the bromination of 5-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and control of temperature and pressure ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-5-ethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 2-methyl-5-ethylpyridine.
科学的研究の応用
2-(Bromomethyl)-5-ethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Bromomethyl)-5-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited to modify other molecules, thereby altering their chemical and biological properties.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the ethyl group at the 5-position.
5-Ethyl-2-methylpyridine: Has a methyl group instead of a bromomethyl group.
2-(Chloromethyl)-5-ethylpyridine: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
The presence of both the bromomethyl and ethyl groups in 2-(Bromomethyl)-5-ethylpyridine makes it unique. The bromomethyl group provides high reactivity for substitution reactions, while the ethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C8H10BrN |
|---|---|
分子量 |
200.08 g/mol |
IUPAC名 |
2-(bromomethyl)-5-ethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3 |
InChIキー |
PKBDFXUNCVJHKS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)

![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
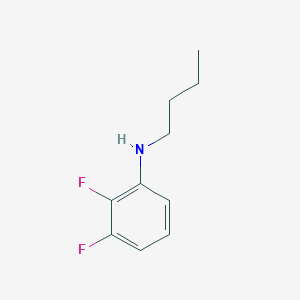
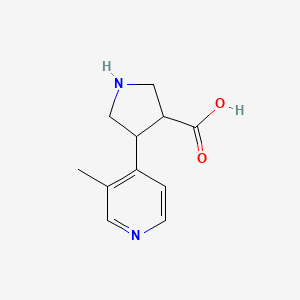
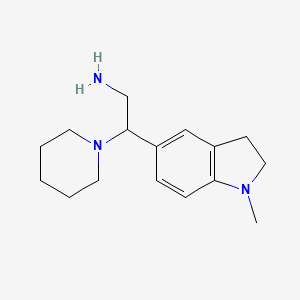
![2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)
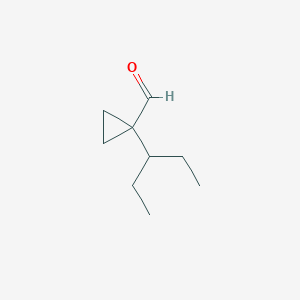
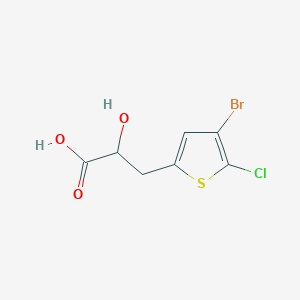
![(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13248916.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
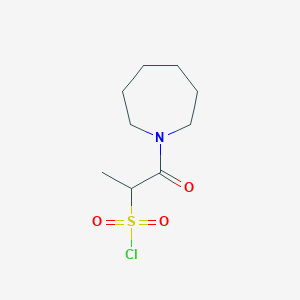
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)

